

Application Notes and Protocols for Luvesilocin Administration in Clinical Trials

Author: BenchChem Technical Support Team. **Date:** December 2025

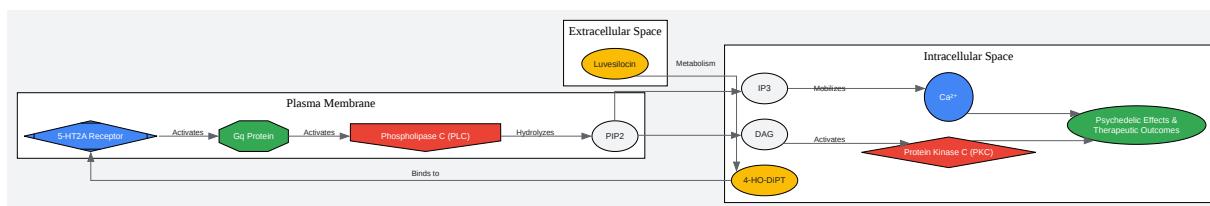
Compound of Interest

Compound Name: **Luvesilocin**
Cat. No.: **B15615833**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration routes for **Luvesilocin** (RE104) investigated in clinical trials. This document includes detailed experimental protocols, a summary of quantitative data, and visualizations of the relevant biological pathways and experimental workflows.


Introduction

Luvesilocin is a proprietary prodrug of 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT), a psychedelic compound.^{[1][2]} It is being developed as a potential fast-acting therapeutic for various mental health conditions, including postpartum depression.^{[3][4]} **Luvesilocin**'s therapeutic effects are primarily mediated through its active metabolite, 4-HO-DiPT, which acts as a serotonin 5-HT2A receptor agonist.^[1] Clinical trials have predominantly focused on the subcutaneous route of administration to ensure rapid and consistent bioavailability.^[2] While the active metabolite, 4-HO-DiPT, has a history of oral use, specific clinical trial data on the oral administration of the prodrug **Luvesilocin** is not publicly available.^{[5][6]}

Mechanism of Action and Signaling Pathway

Luvesilocin is rapidly converted to its active metabolite, 4-HO-DiPT, in the body.^[2] 4-HO-DiPT exerts its psychedelic and potential therapeutic effects by acting as an agonist at the serotonin 2A (5-HT2A) receptor, a G-protein coupled receptor (GPCR). The binding of 4-HO-DiPT to the 5-HT2A receptor initiates an intracellular signaling cascade, primarily through the Gq alpha

subunit. This activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca^{2+}) stores, while DAG activates protein kinase C (PKC). These downstream events are believed to underlie the profound alterations in perception, mood, and cognition associated with psychedelic compounds.

[Click to download full resolution via product page](#)

Figure 1: 5-HT2A Receptor Signaling Pathway for **Luvesilocin**'s Active Metabolite.

Administration Routes in Clinical Trials

To date, clinical trials have primarily utilized the subcutaneous route for **Luvesilocin** administration. Information regarding a dedicated oral **Luvesilocin** clinical trial is not available. However, based on the known oral activity of its active metabolite, 4-HO-DiPT, a hypothetical protocol for oral administration is also presented for comparative purposes.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the pharmacokinetic parameters of **Luvesilocin**'s active metabolite, 4-HO-DiPT, following subcutaneous administration of **Luvesilocin** and oral administration of 4-HO-DiPT.

Parameter	Subcutaneous Luvesilocin (RE104)	Oral 4-HO-DiPT (Iprocin)
Dose Range	5 mg - 40 mg [1]	15 mg - 20 mg (anecdotal) [5]
Time to Peak Plasma Concentration (Tmax)	~1.25 hours [2]	15 - 30 minutes (onset of effects) [7]
Elimination Half-life (t ^{1/2})	~3 hours [2]	2 - 3 hours (duration of effects) [5]
Duration of Psychoactive Effects	3 - 4 hours [4]	2 - 3 hours [5]

Note: Data for oral 4-HO-DiPT is based on historical reports and not from controlled clinical trials of **Luvesilocin**.

Experimental Protocols

This protocol is based on the methodology employed in the Phase 1 and 2 clinical trials of **Luvesilocin** (RE104).[\[1\]](#)[\[4\]](#)[\[8\]](#)

Objective: To administer a precise dose of **Luvesilocin** for rapid systemic absorption and evaluation of its safety, tolerability, pharmacokinetics, and efficacy.

Materials:

- **Luvesilocin** (RE104) for injection, sterile solution
- Prefilled syringes
- Sterile needles (e.g., 25-27 gauge)
- Alcohol swabs
- Sterile gauze
- Sharps disposal container

- Personal protective equipment (gloves)

Procedure:

- Participant Preparation:

- Ensure the participant has provided informed consent.
 - Record baseline vital signs and conduct any pre-dose assessments as per the study protocol.
 - The participant should be in a comfortable and monitored setting.

- Dose Preparation:

- **Luvesilocin** is provided in prefilled syringes for specific dose cohorts (e.g., 5 mg, 11 mg, 22 mg, 30 mg, 33 mg, 38 mg, 40 mg, 44 mg).[\[1\]](#)

- Verify the dose and expiration date on the syringe.

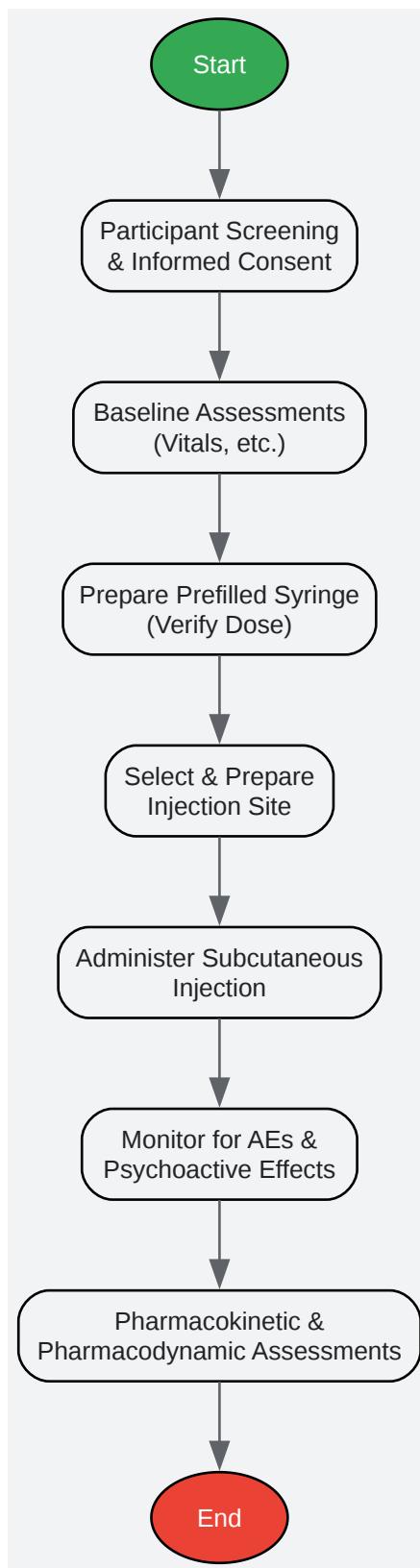
- Site Selection and Preparation:

- Select an appropriate subcutaneous injection site, such as the abdomen (avoiding the navel), upper thigh, or upper arm.

- Cleanse the selected site with an alcohol swab and allow it to air dry completely.

- Injection:

- Pinch a fold of skin at the injection site.


- Insert the needle at a 45- to 90-degree angle into the subcutaneous tissue.

- Slowly depress the plunger to inject the medication.

- Withdraw the needle and apply gentle pressure with sterile gauze if needed. Do not massage the injection site.

- Post-Administration Monitoring:

- Dispose of the needle and syringe in a sharps container.
- Monitor the participant for acute adverse events and psychoactive effects.
- Conduct pharmacokinetic blood draws and pharmacodynamic assessments at specified time points as per the study protocol.

[Click to download full resolution via product page](#)

Figure 2: Experimental Workflow for Subcutaneous **Luvesilocin** Administration.

This hypothetical protocol is based on the known oral activity of **Luvesilocin**'s active metabolite, 4-HO-DiPT, and general procedures for oral drug administration in clinical trials. This protocol has not been specifically reported for **Luvesilocin**.

Objective: To administer an oral formulation of **Luvesilocin** to assess its safety, tolerability, and pharmacokinetic profile, for comparison with the subcutaneous route.

Materials:

- **Luvesilocin** oral formulation (e.g., capsules, tablets, or a solution).
- Water.
- Dosing cups.

Procedure:

- Participant Preparation:
 - Ensure the participant has provided informed consent.
 - Instruct the participant to fast for a specified period (e.g., overnight) before dosing, if required by the protocol.
 - Record baseline vital signs and conduct any pre-dose assessments.
- Dose Preparation:
 - The oral formulation of **Luvesilocin** would be prepared and packaged according to GMP standards for a specific dose.
 - Verify the dose and expiration date.
- Administration:
 - The participant should be in a comfortable, upright position.
 - Administer the oral formulation with a standardized volume of water.

- Confirm that the participant has swallowed the entire dose.
- Post-Administration Monitoring:
 - Monitor the participant for the onset of psychoactive effects and any adverse events.
 - Conduct pharmacokinetic blood draws and pharmacodynamic assessments at specified time points.
 - Control for food and drink intake post-dose as per the study protocol.

Safety and Tolerability

In Phase 1 and 2 clinical trials, subcutaneous **Luvesilocin** was generally well-tolerated.[1][9] The most commonly reported adverse events were mild to moderate and included nausea, headache, and asymptomatic sinus tachycardia.[1][10] No serious adverse events were reported in the Phase 1 study.[1]

Conclusion

The subcutaneous administration of **Luvesilocin** has been the primary route investigated in clinical trials, demonstrating a favorable pharmacokinetic profile with a rapid onset and a short duration of action. This makes it a promising candidate for in-clinic psychedelic-assisted therapy. While the oral administration of its active metabolite has been reported, further clinical research is needed to establish the safety, tolerability, and pharmacokinetic profile of an oral **Luvesilocin** formulation. The protocols and data presented here provide a foundation for researchers and drug development professionals working with this novel psychedelic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2minutemedicine.com [2minutemedicine.com]

- 2. hsc.unm.edu [hsc.unm.edu]
- 3. womensmentalhealth.org [womensmentalhealth.org]
- 4. Reunion Neuroscience Inc. Begins Phase 2 Trial of RE104 for Postpartum Depression [synapse.patsnap.com]
- 5. 4-HO-DiPT - Wikipedia [en.wikipedia.org]
- 6. 4-HO-DiPT [medbox.iiab.me]
- 7. m.psychonautwiki.org [m.psychonautwiki.org]
- 8. Reunion Neuroscience | Reunion Neuroscience Announces Last Patient Dosed in RECONNECT Phase 2 Clinical Trial of RE104 for the Treatment of Postpartum Depression (PPD) [reunionneuro.com]
- 9. Reunion Neuroscience Announces Positive Topline Results From Phase 2 Clinical Trial of RE104 for the Treatment of Postpartum Depression [drug-dev.com]
- 10. Adverse events in clinical treatments with serotonergic psychedelics and MDMA: A mixed-methods systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Luvesilocin Administration in Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15615833#luvesilocin-administration-routes-in-clinical-trials>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com